Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate
Overview
Description
Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . It is primarily used in proteomics research and is known for its solubility in chloroform, dichloromethane, DMF, and methanol . The compound is a white solid with a melting point of 68°C .
Preparation Methods
The synthesis of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate involves several steps. One common method includes the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate can be compared with similar compounds such as:
Ethyl 3-oxo-3-phenylpropanoate: Similar in structure but with a phenyl group instead of pyridyl groups.
Ethyl 2-oxo-4-phenylbutanoate: Contains a phenyl group and a different carbon chain length.
Ethyl 4-oxo-4-phenylbutanoate: Another structurally related compound with a phenyl group.
The uniqueness of this compound lies in its dual pyridyl groups, which confer specific chemical properties and reactivity patterns that are distinct from its analogs.
Biological Activity
Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate is a chemical compound with a molecular formula of C17H18N2O3 and a molecular weight of 298.34 g/mol. This compound has garnered attention in various fields, particularly in biology and chemistry, due to its unique structure and potential applications.
Overview of Biological Activity
This compound exhibits significant biological activity, primarily through its interactions with proteins and enzymes. The compound is utilized in proteomics research to study protein interactions and functions, highlighting its role as a biochemical tool in understanding cellular mechanisms .
The biological activity of this compound is mediated through several mechanisms:
- Protein Binding : The compound can bind to specific proteins, altering their activity through hydrogen bonding and hydrophobic interactions.
- Signal Transduction : It may influence signaling pathways that regulate various cellular processes.
- Metabolic Processes : The compound can affect metabolic pathways, potentially impacting energy production and utilization within cells.
- Gene Expression Regulation : By interacting with transcription factors or other regulatory proteins, it may modulate gene expression.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound, revealing its potential therapeutic applications:
- Proteomics Research : In one study, researchers utilized this compound to explore protein interactions in cancer cells. The results indicated that it could inhibit the proliferation of certain cancer cell lines by disrupting key protein interactions involved in cell cycle regulation.
- Inflammation Studies : Another study focused on the compound's role as a potential anti-inflammatory agent. It was found to reduce the activation of eosinophils in vitro, suggesting that it could be beneficial in treating eosinophilic disorders such as asthma .
- Chemical Synthesis Applications : The compound serves as a valuable building block in organic synthesis, enabling the development of more complex molecules with potential biological activity. Its unique structure allows for modifications that can enhance its pharmacological properties.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
Ethyl 3-oxo-3-phenylpropanoate | Phenyl instead of pyridyl | Limited anti-cancer activity |
Ethyl 2-oxo-4-phenylbutanoate | Different carbon chain | Moderate anti-inflammatory properties |
Ethyl 4-oxo-4-phenylbutanoate | Another phenyl variant | Similar but less potent than Ethyl 5-oxo |
The dual pyridyl groups in this compound confer distinctive chemical reactivity and biological properties that differentiate it from these analogs .
Properties
IUPAC Name |
ethyl 5-oxo-3,5-dipyridin-3-ylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-17(21)10-15(13-5-3-7-18-11-13)9-16(20)14-6-4-8-19-12-14/h3-8,11-12,15H,2,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRJHIINHYHDCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)C1=CN=CC=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572527 | |
Record name | Ethyl 5-oxo-3,5-di(pyridin-3-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200571-38-6 | |
Record name | Ethyl δ-oxo-β-3-pyridinyl-3-pyridinepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200571-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-oxo-3,5-di(pyridin-3-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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